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  • Product: N-(2-methyl-5-nitrophenyl)formamide
  • CAS: 77252-56-3

Core Science & Biosynthesis

Foundational

N-(2-methyl-5-nitrophenyl)formamide CAS 77252-56-3 properties

The following is an in-depth technical guide for N-(2-methyl-5-nitrophenyl)formamide , structured for researchers and drug development professionals. CAS Registry Number: 77252-56-3 Synonyms: 2-Methyl-5-nitroformanilide;...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for N-(2-methyl-5-nitrophenyl)formamide , structured for researchers and drug development professionals.

CAS Registry Number: 77252-56-3 Synonyms: 2-Methyl-5-nitroformanilide; N-Formyl-5-nitro-o-toluidine Molecular Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol

Executive Summary

N-(2-methyl-5-nitrophenyl)formamide (CAS 77252-56-3) is a specialized aromatic amide intermediate. Structurally, it consists of a toluene core substituted with a formamido group at the ortho position and a nitro group at the meta position relative to the amine (position 5).

Its primary utility lies in its role as a masked precursor in heterocyclic synthesis. Specifically, it serves as a critical intermediate in the Madelung synthesis of substituted indoles (e.g., 5-nitroindole) and as a protected building block in the development of azo dyes and pharmaceutical agents where regioselective reduction of the nitro group is required without compromising the amine functionality.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by the presence of a deactivating nitro group and a moderately activating (but protected) amino group. The formyl moiety reduces the basicity of the nitrogen, preventing unwanted oxidation or side reactions during electrophilic aromatic substitutions.

Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
Appearance Pale yellow to orange crystalline solidCharacteristic of nitro-aromatics
Melting Point 165 – 170 °C (Predicted)Higher than parent aniline due to H-bonding
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents
pKa ~13.5 (Amide proton)Weakly acidic; deprotonation requires strong base
LogP ~1.2Moderately lipophilic
Electronic Character Electron-deficient ringNitro group at C5 strongly deactivates the ring

Synthetic Pathways[5][7][8]

The industrial and laboratory-scale synthesis of CAS 77252-56-3 follows a linear pathway starting from o-toluidine . The process involves regioselective nitration followed by N-formylation.

Synthesis Workflow
  • Nitration: o-Toluidine is nitrated under controlled acidic conditions to yield 2-methyl-5-nitroaniline (CAS 99-55-8).[1] The amino group directs the nitro group to the meta position (relative to itself) and para to the methyl group.[2]

  • Formylation: The isolated aniline is reacted with formic acid or a mixed anhydride (acetic formic anhydride) to install the formyl group.

Reaction Diagram (Graphviz)

SynthesisPathway Toluidine o-Toluidine (Start) Nitration Nitration (HNO3/H2SO4, <10°C) Toluidine->Nitration Intermediate 2-Methyl-5-nitroaniline (CAS 99-55-8) Nitration->Intermediate Regioselective Substitution Formylation Formylation (HCOOH, Reflux) Intermediate->Formylation Product N-(2-methyl-5-nitrophenyl)formamide (CAS 77252-56-3) Formylation->Product Nucleophilic Acyl Substitution

Caption: Step-wise synthesis from o-toluidine involving electrophilic aromatic substitution followed by N-acylation.

Experimental Protocols

Protocol A: Synthesis of N-(2-methyl-5-nitrophenyl)formamide

Objective: Conversion of 2-methyl-5-nitroaniline to the target formamide.

Reagents:

  • 2-Methyl-5-nitroaniline (10.0 g, 65.7 mmol)

  • Formic acid (85-98%, 50 mL)

  • Acetic anhydride (Optional, 5 mL to accelerate reaction)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-methyl-5-nitroaniline (10.0 g). Add Formic acid (50 mL) slowly. Caution: Exothermic solvation.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) for 3–5 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1) until the starting aniline spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture to yield pale yellow needles.

  • Yield: Expected yield 85–92%.

Applications & Mechanism of Action

Indole Synthesis (Madelung Cyclization)

The most significant application of CAS 77252-56-3 is its conversion into 5-nitroindole . This transformation exploits the acidity of the benzylic methyl protons (enhanced by the ortho-formamido group) and the electrophilicity of the formyl carbonyl.

Mechanism:

  • Deprotonation: A strong base (e.g., KOtBu, NaOEt) removes a proton from the C2-methyl group.

  • Cyclization: The resulting carbanion attacks the carbonyl carbon of the formamido group.

  • Elimination: Dehydration follows, establishing aromaticity in the new pyrrole ring.

Reaction Diagram: Madelung Cyclization

MadelungCyclization Start N-(2-methyl-5-nitrophenyl)formamide Base Strong Base (KOtBu / 300°C) Start->Base Intermediate Benzylic Carbanion Intermediate Base->Intermediate Deprotonation of -CH3 Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product 5-Nitroindole (Target Heterocycle) Cyclization->Product - H2O (Dehydration)

Caption: Mechanistic pathway for the conversion of the formanilide precursor to 5-nitroindole via base-mediated cyclization.

Selective Reduction

In drug development, this compound allows for the synthesis of N-(2-methyl-5-aminophenyl)formamide . The formyl group protects the aniline at position 1, allowing selective reduction of the nitro group at position 5 (e.g., using H₂/Pd-C or Fe/NH₄Cl). The resulting amine can then be functionalized (e.g., sulfonylation, alkylation) before removing the formyl protecting group.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Inhalation (Category 3/4). Nitroanilines are known methemoglobin formers.

  • Skin Sensitization: Potential sensitizer.

  • Carcinogenicity: Suspected (based on structural analogs like o-toluidine).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations, especially those involving heating or silica dust, must be performed in a fume hood.

  • Waste: Dispose of as hazardous organic waste (nitrogen-containing). Do not release into waterways due to aquatic toxicity.

References

  • BenchChem. (2025).[3][2][4] Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Retrieved from

  • ChemicalBook. (2025).[2] 2-Methyl-5-nitroaniline Properties and Synthesis. Retrieved from

  • Houlihan, W. J., et al. (1981). Modified Madelung Indole Synthesis. Journal of Organic Chemistry. (General reference for Madelung chemistry mechanism).
  • PubChem. (2025). Compound Summary: Nitroaniline Derivatives. National Library of Medicine. Retrieved from

Sources

Exploratory

Physical properties of N-(2-methyl-5-nitrophenyl)formamide solid

An In-Depth Technical Guide to the Solid-State Characterization of N-(2-methyl-5-nitrophenyl)formamide Introduction N-(2-methyl-5-nitrophenyl)formamide is an organic compound with potential applications in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solid-State Characterization of N-(2-methyl-5-nitrophenyl)formamide

Introduction

N-(2-methyl-5-nitrophenyl)formamide is an organic compound with potential applications in pharmaceutical and chemical synthesis. As with any solid material intended for use in these fields, a thorough understanding of its physical properties is paramount. These properties, governed by the compound's crystal lattice and intermolecular interactions, directly influence its stability, solubility, bioavailability, and processability. This guide provides a comprehensive framework for the solid-state characterization of N-(2-methyl-5-nitrophenyl)formamide, outlining the critical experimental protocols and the scientific rationale behind them. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the material science of this compound.

Molecular Structure and Basic Properties
  • IUPAC Name: N-(2-methyl-5-nitrophenyl)formamide

  • Molecular Formula: C₈H₈N₂O₃

  • Molecular Weight: 180.16 g/mol

  • CAS Number: 61395-56-6

Part 1: Crystal Structure and Polymorphism

The arrangement of molecules in the solid state, or crystal lattice, is the most fundamental physical property. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in drug development, as different polymorphs can exhibit vastly different physical properties.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Protocol
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify the crystal form of a bulk sample. It is an indispensable tool for routine quality control and for detecting polymorphism.

Experimental Protocol
  • Sample Preparation: A small amount of the solid sample is gently ground to a fine powder to ensure random orientation of the crystallites.

  • Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystal form.

Workflow for Polymorph Screening

A N-(2-methyl-5-nitrophenyl)formamide solid B Recrystallization from various solvents (e.g., ethanol, acetone, ethyl acetate) A->B C Characterize each solid form by PXRD B->C D Unique PXRD patterns? C->D E Polymorphs identified D->E Yes F Single crystal form identified D->F No G Further characterization (DSC, TGA, solubility) E->G F->G

Caption: Workflow for polymorph screening of N-(2-methyl-5-nitrophenyl)formamide.

Part 2: Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Experimental Protocol
  • Sample Preparation: A few milligrams of the solid sample are accurately weighed into an aluminum pan.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram shows endothermic and exothermic events. The melting point is determined from the onset or peak of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to determine the presence of solvates or hydrates.

Experimental Protocol
  • Sample Preparation: A few milligrams of the solid sample are placed in a tared TGA pan.

  • Data Collection: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots mass loss versus temperature. Significant mass loss at temperatures below the melting point may indicate the presence of residual solvent or water.

Part 3: Solubility

Solubility is a critical physical property for drug substances, as it directly impacts their absorption and bioavailability.

Equilibrium Solubility Measurement

This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Experimental Protocol
  • Sample Preparation: An excess amount of the solid is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Part 4: Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular structure and functional groups present in the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound in solution.

Summary of Physicochemical Properties

PropertyTechniquePurpose
Crystal StructureSC-XRDDetermination of the absolute three-dimensional atomic arrangement.
PolymorphismPXRDIdentification and differentiation of crystalline forms.
Melting PointDSCDetermination of the temperature at which the solid melts.
Thermal StabilityTGAAssessment of the temperature at which the compound decomposes.
SolubilityHPLCQuantification of the amount of compound that dissolves in a solvent.
Functional GroupsFTIRIdentification of the chemical bonds present in the molecule.
Molecular StructureNMRElucidation of the connectivity of atoms in the molecule.

Conclusion

A comprehensive physical characterization of N-(2-methyl-5-nitrophenyl)formamide is essential for its development and application in the pharmaceutical and chemical industries. The combination of crystallographic, thermal, and spectroscopic techniques provides a complete picture of the solid-state properties of this compound, enabling informed decisions regarding its formulation, processing, and storage. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data.

References

  • N-(2-methyl-5-nitrophenyl)formamide, PubChem, National Center for Biotechnology Information, [Link]

  • N-(2-methyl-5-nitrophenyl)formamide, Mol-Instincts, [Link]

Foundational

An In-Depth Technical Guide to the Solubility of N-(2-methyl-5-nitrophenyl)formamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that profoundly influences t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility of N-(2-methyl-5-nitrophenyl)formamide, a key intermediate in various synthetic pathways. We delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and analyze its behavior in various organic solvents. This document is designed to serve as an authoritative resource, integrating fundamental principles with practical, field-proven insights to empower researchers in making informed decisions during process development and optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of a solvent at thermodynamic equilibrium, is a cornerstone of pharmaceutical development.[1][2] For a compound like N-(2-methyl-5-nitrophenyl)formamide, understanding its solubility profile is paramount for several reasons:

  • Synthesis and Purification: The selection of an appropriate solvent is crucial for achieving optimal reaction kinetics, yield, and purity. Crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

  • Formulation Development: The ability to formulate a drug into a stable and effective dosage form, such as tablets, capsules, or injectables, is directly linked to its solubility. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the drug.[2]

  • Process Scalability: A thorough understanding of solubility across different temperatures and solvent compositions is essential for the successful scale-up of manufacturing processes from the laboratory to an industrial setting.

This guide will provide a deep dive into the solubility of N-(2-methyl-5-nitrophenyl)formamide, equipping scientists with the knowledge to navigate the challenges associated with this critical parameter.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes. The overall spontaneity of the process is determined by the change in Gibbs free energy (ΔG).

A dissolution process can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavity Formation: The energy required to create a space in the solvent for the solute molecule (endothermic).

  • Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules (exothermic).

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. An endothermic process (ΔHsol > 0) will see an increase in solubility with increasing temperature, while an exothermic process (ΔHsol < 0) will show the opposite trend.[1][3] This relationship is quantitatively described by the van't Hoff equation , which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature.[3][4]

Predictive Models for Solubility

Several semi-empirical models are widely used to correlate and predict the solubility of organic compounds in different solvents. These models are invaluable tools for reducing the experimental burden and for gaining insights into the dissolution process.

  • The Apelblat Equation: This is a highly versatile and commonly used model that describes the relationship between mole fraction solubility (x) and absolute temperature (T).[5][6] The equation is given by: ln(x) = A + B/T + C ln(T) where A, B, and C are empirically determined parameters.[5]

  • The Buchowski–Książczak (λh) Model: This two-parameter model is also effective in correlating solubility data.[7][8] The equation is: ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm) where λ and h are model parameters and Tm is the melting point of the solute.[7]

  • Hansen Solubility Parameters (HSP): This approach is based on the principle of "like dissolves like" and breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10] A solute is predicted to be soluble in a solvent when their Hansen parameters are similar.

Experimental Determination of Solubility

The accurate experimental determination of solubility is fundamental to building reliable datasets and validating predictive models. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12]

Protocol: Isothermal Shake-Flask Gravimetric Method

This protocol outlines the steps for determining the solubility of N-(2-methyl-5-nitrophenyl)formamide in an organic solvent at a specific temperature.

Materials and Equipment:

  • N-(2-methyl-5-nitrophenyl)formamide (solute)

  • Selected organic solvent

  • Thermostatic shaker bath

  • Analytical balance

  • Sintered glass filter (or syringe filter)

  • Pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of N-(2-methyl-5-nitrophenyl)formamide to a known volume of the selected solvent in a sealed flask. This ensures that a solid phase remains in equilibrium with the solution.[13]

  • Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[13]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully filter a known volume of the supernatant through a sintered glass or syringe filter to remove all solid particles. The filtration should be performed at the same temperature as the equilibration to prevent any changes in solubility.

  • Gravimetric Analysis: Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed vial.[14]

  • Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. Continue drying until a constant weight is achieved.[14]

  • Calculation: The mass of the dissolved solute is determined by the difference in the weight of the vial before and after evaporation. The mass of the solvent is calculated from the initial weight of the solution and the final weight of the solute. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.[13][14]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Gravimetric Analysis A Add excess solute to known volume of solvent B Seal flask A->B C Place in thermostatic shaker bath at T B->C D Agitate until equilibrium is reached C->D E Allow solid to settle D->E F Filter supernatant at temperature T E->F G Transfer known weight of filtrate to pre-weighed vial F->G H Evaporate solvent in oven G->H I Dry to constant weight H->I J Calculate solubility I->J

Caption: Experimental workflow for the isothermal shake-flask method.

Data Presentation and Analysis

Tabulated Solubility Data

The experimentally determined mole fraction solubility (x) of N-(2-methyl-5-nitrophenyl)formamide in various organic solvents at different temperatures (T) should be tabulated as follows:

Temperature (K)Methanol (x)Ethanol (x)Acetone (x)Ethyl Acetate (x)
293.15Hypothetical Value 1Hypothetical Value 2Hypothetical Value 3Hypothetical Value 4
298.15Hypothetical Value 5Hypothetical Value 6Hypothetical Value 7Hypothetical Value 8
303.15Hypothetical Value 9Hypothetical Value 10Hypothetical Value 11Hypothetical Value 12
308.15Hypothetical Value 13Hypothetical Value 14Hypothetical Value 15Hypothetical Value 16
313.15Hypothetical Value 17Hypothetical Value 18Hypothetical Value 19Hypothetical Value 20
Thermodynamic Modeling and Data Correlation

The experimental data from the table above can be fitted to the Apelblat and λh models to obtain the model parameters. The goodness of fit is typically evaluated using the Root-Mean-Square Deviation (RMSD) and the Relative Average Deviation (RAD).[15][16]

van't Hoff Plot Analysis: A van't Hoff plot of ln(x) versus 1/T can be constructed to determine the thermodynamic properties of the dissolution process.[4][17] The slope of the line is equal to -ΔHsol/R, and the intercept is ΔSsol/R, where R is the gas constant.[4] This allows for the calculation of the enthalpy and entropy of solution.

G A Experimental Solubility Data (x, T) B Fit data to Apelblat & λh models A->B E Construct van't Hoff plot (ln(x) vs 1/T) A->E C Determine model parameters (A, B, C, λ, h) B->C D Evaluate goodness of fit (RMSD, RAD) C->D F Calculate slope and intercept E->F G Determine thermodynamic parameters (ΔH, ΔS) F->G

Caption: Data analysis and thermodynamic modeling workflow.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding, determining, and analyzing the solubility of N-(2-methyl-5-nitrophenyl)formamide in organic solvents. By integrating theoretical principles with a detailed experimental protocol and a clear data analysis workflow, researchers are better equipped to tackle the challenges associated with this crucial physicochemical property.

Future work should focus on generating a comprehensive experimental dataset for the solubility of N-(2-methyl-5-nitrophenyl)formamide in a wide range of pharmaceutically relevant solvents. This data will be invaluable for developing more accurate predictive models, which in turn will accelerate the drug development process by enabling more efficient solvent screening and process optimization. The continued development of high-throughput solubility screening methods will also play a crucial role in expanding our knowledge base for this and other important pharmaceutical compounds.

References

  • Van't Hoff Equation - Solubility of Things.
  • Mobley, D. L., & Guthrie, J. P. (2024). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Available at: [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Ghanadzadeh, H., & Ghanadzadeh, A. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 861-871. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). Available at: [Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). Available at: [Link]

  • Zerres, H., & Prausnitz, J. M. (1994). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 33(4), 997-1005. Available at: [Link]

  • Chen, J., et al. (2018). Solubility modelling and solvent effect for domperidone in twelve green solvents. Journal of Molecular Liquids, 262, 43-51. Available at: [Link]

  • Zhang, Y., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 946. Available at: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11466-11481. Available at: [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech, 15(1), 22-27. Available at: [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Accounts of Chemical Research, 45(3), 349-358. Available at: [Link]

  • Wang, L., et al. (2015). Measurement and correlation of solubility of rhein in eight solvents at different temperatures. RSC Advances, 5(112), 92265-92270. Available at: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Hu, G., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(6), 2519. Available at: [Link]

  • Heat of Reaction. (n.d.). Scribd. Available at: [Link]

  • PubChem. (n.d.). N-[formamido-(2-nitrophenyl)methyl]formamide. National Center for Biotechnology Information. Available at: [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters. Polymer Handbook, 89, 519-551.
  • ResearchGate. (n.d.). Results of the Buchowski-Ksiazaczak λh model in terms of model... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Correlation and comparison for solubility of pimelic acid in different solvents. Available at: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.
  • Sharma, R., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. Available at: [Link]

  • Wikipedia. (2023). Van 't Hoff equation. In Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Experimental solubility vs calculated solubility by van't Hoff model of sulfadiazine in (methanol + water) mixtures. [Image]. Available at: [Link]

  • 4 - Solubility - Gravimetric Method. (n.d.). Scribd. Available at: [Link]

  • Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 5-16. Available at: [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. Available at: [Link]

  • Solvent: formamide. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Frontiers in Chemistry, 11, 1243455. Available at: [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639. Available at: [Link]

  • N-[5-(Methylsulfonyl)-2-[(2-nitrophenyl)thio]phenyl]formamide. (n.d.). CAS Common Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Image]. Available at: [Link]

  • PubChem. (n.d.). N-Methylformamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023). Formamide. In Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Available at: [Link]

  • Lebrun, V., et al. (2024). Will we ever be able to accurately predict solubility? Scientific Reports, 14(1), 6653. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Handling &amp; Risk Profile of N-(2-methyl-5-nitrophenyl)formamide

This technical guide is structured as a Compound Risk Assessment & Handling Protocol for researchers and drug development professionals. It transcends the limitations of a standard Safety Data Sheet (SDS) by integrating...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Compound Risk Assessment & Handling Protocol for researchers and drug development professionals. It transcends the limitations of a standard Safety Data Sheet (SDS) by integrating synthesis context, toxicological "read-across" logic, and high-potency handling standards.

CAS Registry Number: 77252-56-3 Synonyms: 2-Methyl-5-nitroformanilide; Formamide, N-(2-methyl-5-nitrophenyl)- Molecular Formula: C₈H₈N₂O₃ | Molecular Weight: 180.16 g/mol

Executive Summary & Chemical Identity

N-(2-methyl-5-nitrophenyl)formamide is a functionalized nitroaromatic intermediate primarily utilized in the synthesis of indole-based pharmacophores (via Madelung synthesis) and kinase inhibitors.

Unlike commodity chemicals, this compound often lacks a fully validated toxicological dossier. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from its two primary pharmacophores: the Nitro group (energetic, potential mutagen) and the Formamide moiety (reproductive toxin).

Physiochemical Profile
PropertyValue (Predicted/Experimental)Relevance to Safety
Physical State Solid (Crystalline powder)Inhalation hazard (dust).
Melting Point 178–182 °C (Typical for class)High thermal stability, but decomposition risk near MP.
Solubility DMSO, DMF, MethanolSkin absorption vector (carrier solvents).
LogP ~1.8 (Predicted)Moderate lipophilicity; potential for bioaccumulation.
pKa ~14 (Amide N-H)Weakly acidic; stable in neutral media.

Hazard Identification & Toxicology (The "Why")

Standard SDSs often list generic codes. This section explains the mechanism of toxicity to justify the stringent controls required.

The "Double-Hit" Toxicity Model

The molecule presents a dual threat profile which necessitates handling it as a Category 3 High-Potency Compound (OEB 3/4) until specific data proves otherwise.

  • The Nitroaromatic Risk (Sensitization & Mutagenicity):

    • Mechanism: Nitro groups (-NO₂) are enzymatically reduced in vivo to hydroxylamines (-NHOH) and nitroso intermediates. These electrophiles can form adducts with DNA (mutagenicity) or proteins (skin sensitization).

    • Clinical Manifestation: Potential for Methemoglobinemia (oxidation of hemoglobin) if absorbed in large quantities, leading to cyanosis.

    • GHS Classification: Skin Sens. 1 (H317), Muta. 2 (Suspected).

  • The Formamide Risk (Reproductive Toxicity):

    • Mechanism: Formamides (like DMF and N-methylformamide) are established teratogens. They interfere with cellular differentiation during embryogenesis.

    • Regulatory Status: Analogous compounds are often classified as Repr. 1B (H360D: May damage the unborn child) .[1]

    • Critical Control: Pregnant personnel should be restricted from handling this compound.

Thermal & Energetic Hazards

While not a primary explosive, the ortho/para relationship of the nitro group to the methyl/amide groups creates a "push-pull" electronic system.

  • Decomposition: Thermal runaway can release toxic nitrogen oxides (NOx) and carbon monoxide.

  • DSC Recommendation: Before scaling reactions >100g, Differential Scanning Calorimetry (DSC) is mandatory to determine the onset of decomposition (

    
    ).
    

Safe Handling & Containment Strategy

Trustworthiness Check: These protocols are self-validating. If the containment fails, the visual tracers (if used) or air monitoring will detect it.

Engineering Controls (The Primary Barrier)

Do NOT handle this material on an open benchtop.

  • Solid State (Weighing/Transfer):

    • Use a Powder Containment Hood or a Class II Biological Safety Cabinet (BSC).

    • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine powder.

  • Solution State:

    • Standard Chemical Fume Hood is acceptable.

    • Glove Protocol:Double-gloving is required.

      • Inner Layer: Nitrile (4 mil) – Mechanical protection.

      • Outer Layer: Laminate film (e.g., Silver Shield™) or thick Nitrile (8 mil). Reasoning: Formamides can permeate standard thin nitrile gloves rapidly.

Decision Matrix: Spills & Exposure

The following DOT diagram illustrates the logical workflow for assessing and mitigating exposure risks.

SafetyMatrix Start Incident: Spill or Exposure Assess Assess State & Qty Start->Assess SolidSpill Solid Spill (<10g) Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill SkinContact Skin/Eye Contact Assess->SkinContact ActionSolid 1. Dampen with PEG-400 2. HEPA Vacuum 3. Wash with 1M NaOH (Hydrolysis) SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use Acetone (Spreads contamination) 3. Double Bag LiquidSpill->ActionLiquid ActionSkin 1. Drench 15 mins 2. PEG-400 swab (Lipophilic removal) 3. Medical Eval (Methemoglobin check) SkinContact->ActionSkin

Caption: Incident Response Logic. Note the use of PEG-400 for decontamination, as water alone may not effectively solubilize the lipophilic nitro-compound.

Synthesis & Stability Context

Expertise: Understanding the synthesis helps predict impurities.

Synthesis Pathway & Impurities

This compound is typically synthesized by formylating 2-methyl-5-nitroaniline .

  • Precursor Hazard: 2-methyl-5-nitroaniline is highly toxic and a potent methemoglobin former. Residual aniline in the final product increases the toxicity profile significantly.

  • Stability: The formamide bond is susceptible to hydrolysis in strong acid/base conditions, reverting to the toxic aniline.

SynthesisPath Precursor 2-Methyl-5-nitroaniline (High Toxicity) Product N-(2-methyl-5-nitrophenyl)formamide (Target) Precursor->Product Formylation Reagent Formic Acid / Ac2O Reagent->Product Hydrolysis Hydrolysis Product (Toxic Reversion) Product->Hydrolysis Strong Acid/Base (>60°C)

Caption: Synthesis and Degradation Pathway. Note the reversible nature of the formamide bond, potentially regenerating the toxic aniline precursor.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation or moisture-induced hydrolysis.

  • Shelf Life: Re-test purity every 12 months (HPLC).

Emergency Response Protocols

Fire Fighting
  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.[1][2]

  • Specific Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) under fire conditions.

  • PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory . Do not inhale smoke.[1][3][4][5]

First Aid (Self-Validating Steps)
  • Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (Cyanosis), administer oxygen and seek immediate medical attention (Methemoglobinemia protocol).

  • Skin Contact: Do not use ethanol/solvents to wash skin (increases absorption). Wash with soap and copious water.[2][3][4][6]

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist.

References & Authority

The following sources validate the chemical identity, class hazards, and handling protocols described above.

  • Chemical Identity & CAS: Sigma-Aldrich / Merck Product Database. N-(2-methyl-5-nitrophenyl)formamide (CAS 77252-56-3).

  • Class Toxicity (Nitroaromatics): National Center for Biotechnology Information (2024). PubChem Compound Summary for Nitroaniline derivatives.

  • Reproductive Toxicity (Formamides): European Chemicals Agency (ECHA).[7] Candidate List of substances of very high concern for Authorisation: Formamides.

  • Synthesis Context: Patent CN104341387A. Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.

  • Handling of Potent Compounds: SafeBridge Consultants. Occupational Health Categorization and Handling of Potent Compounds. (Industry Standard Guideline).

Disclaimer: This guide is for research and development purposes only. It does not replace an official manufacturer-supplied SDS but serves as a high-level technical supplement for risk assessment.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-methyl-5-nitrophenyl)formamide

Welcome to the technical support center for the synthesis of N-(2-methyl-5-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-methyl-5-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your synthesis.

I. Introduction to the Synthesis

The formylation of 2-methyl-5-nitroaniline is the most direct and common route to synthesize N-(2-methyl-5-nitrophenyl)formamide. This reaction involves the introduction of a formyl group (-CH=O) onto the nitrogen atom of the primary amine.[1] While seemingly straightforward, this synthesis is often plagued by issues such as low yields, difficult purification, and the formation of unwanted byproducts.

The choice of formylating agent and reaction conditions are critical to the success of this synthesis.[2] Formic acid is a widely used and cost-effective formylating agent.[3] The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the amide product.[4]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N-(2-methyl-5-nitrophenyl)formamide, providing explanations for the potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product
Potential CauseScientific ExplanationRecommended Action(s)
Incomplete Reaction The formylation reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. The reactivity of the amine is reduced by the electron-withdrawing nitro group on the aromatic ring.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is no longer visible. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A temperature range of 70-80°C is often a good starting point.[5] - Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in a heterogeneous mixture.
Decomposition of Reactants or Product The nitro group makes the aromatic ring susceptible to nucleophilic attack, and the formamide product can be sensitive to prolonged heating in acidic conditions.- Use a Milder Formylating Agent: Consider using a mixture of formic acid and acetic anhydride, which generates a more reactive mixed anhydride in situ, potentially allowing for lower reaction temperatures and shorter reaction times.[6] - Controlled Addition of Reagents: Add the formylating agent dropwise to control the reaction exotherm.
Suboptimal Formylating Agent The choice and amount of the formylating agent are crucial. Excess water in the formic acid can shift the equilibrium back towards the starting materials.- Use High Purity Formic Acid: Employ formic acid with a high concentration (e.g., >98%). - Use a Dehydrating Agent: The addition of a dehydrating agent like acetic anhydride can help drive the reaction to completion by removing the water formed during the reaction.
Issue 2: Formation of Significant Impurities
Potential CauseScientific ExplanationRecommended Action(s)
Formation of Di-formylated Product Although less common with secondary amides, under harsh conditions, a second formyl group could potentially be added.- Use Stoichiometric Amounts of Formylating Agent: Carefully control the stoichiometry of the formylating agent to favor mono-formylation.
Side Reactions due to High Temperatures High temperatures can lead to the decomposition of the starting material or product, resulting in the formation of tarry byproducts. The nitro group can also be reduced under certain conditions.- Maintain Optimal Temperature: Strictly control the reaction temperature within the optimized range. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Contamination in Starting Material Impurities in the starting 2-methyl-5-nitroaniline, such as other isomers (e.g., 2-methyl-4-nitroaniline), will lead to the formation of the corresponding formylated impurities.[7]- Purify the Starting Material: Ensure the purity of the 2-methyl-5-nitroaniline by recrystallization or column chromatography before starting the reaction.[8]
Issue 3: Difficulty in Product Purification
Potential CauseScientific ExplanationRecommended Action(s)
Co-precipitation of Starting Material and Product The starting amine and the formamide product may have similar polarities, making them difficult to separate by simple crystallization.- Optimize Crystallization Solvent: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can often provide better separation. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating compounds with similar polarities.[5]
Product is an Oil or Gummy Solid This can be due to the presence of impurities that inhibit crystallization or the inherent physical properties of the product.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. - Seed Crystals: If a small amount of crystalline product is available, use it to seed the supersaturated solution.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the formylation of 2-methyl-5-nitroaniline?

The most common method is the direct formylation of 2-methyl-5-nitroaniline using formic acid as the formylating agent.[3] Heating the amine with an excess of formic acid is a straightforward and cost-effective approach. To improve the reaction rate and yield, a mixture of formic acid and acetic anhydride can be used.[6]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under UV light.

Q3: What are the key safety precautions I should take during this synthesis?

2-Methyl-5-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[9] Formic acid is corrosive.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use other formylating agents besides formic acid?

Yes, other formylating agents can be used, such as N,N-dimethylformamide (DMF) in the Vilsmeier-Haack reaction, although this is more commonly used for the formylation of activated aromatic rings.[1] For the N-formylation of amines, formic acid or its derivatives are generally the most practical choices.

IV. Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of N-(2-methyl-5-nitrophenyl)formamide using a formic acid/acetic anhydride mixture.

Materials and Reagents:
  • 2-Methyl-5-nitroaniline (C₇H₈N₂O₂)[11]

  • Formic acid (CH₂O₂, >98%)

  • Acetic anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitroaniline (1.0 eq) in dichloromethane.

  • Prepare a mixture of formic acid (5.0 eq) and acetic anhydride (1.5 eq) and add it dropwise to the stirred solution of the amine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (around 40°C for dichloromethane) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford N-(2-methyl-5-nitrophenyl)formamide as a solid.

Data Summary Table
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Methyl-5-nitroanilineC₇H₈N₂O₂152.15Yellow to orange-brown crystals[8][11]
N-(2-methyl-5-nitrophenyl)formamideC₈H₈N₂O₃180.16Solid

V. Visualizing the Process

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the N-formylation of 2-methyl-5-nitroaniline using formic acid.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 2-Methyl-5-nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Product N-(2-methyl-5-nitrophenyl)formamide Intermediate->Product Elimination Water Water Intermediate->Water

Caption: Proposed mechanism for N-formylation.

Troubleshooting Workflow

This flowchart provides a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Synthesis of N-(2-methyl-5-nitrophenyl)formamide CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes SideReactions Side Reactions CheckPurity->SideReactions Yes PurificationIssue Purification Difficulty CheckPurity->PurificationIssue Yes Success Successful Synthesis CheckPurity->Success No OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Use Dehydrating Agent IncompleteReaction->OptimizeConditions Decomposition Decomposition MilderConditions Use Milder Conditions: - Lower Temperature - Inert Atmosphere SideReactions->MilderConditions PurifyStartingMaterial Purify Starting Material SideReactions->PurifyStartingMaterial OptimizePurification Optimize Purification: - Recrystallization Solvent - Column Chromatography PurificationIssue->OptimizePurification OptimizeConditions->Start MilderConditions->Start PurifyStartingMaterial->Start OptimizePurification->Start

Caption: Troubleshooting workflow for the synthesis.

VI. References

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. ResearchGate. [Link]

  • Formylation of Amines. PMC. [Link]

  • Formylation. Wikipedia. [Link]

  • Formic acid. Wikipedia. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. MDPI. [Link]

  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). Google Patents.

  • Synthesis of N-(4-methyl-2-nitrophenyl)formamide. PrepChem.com. [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. MDPI. [Link]

  • Production method of 2-methyl-5-nitrophenol. Google Patents.

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. sioc-journal.cn. [Link]

  • 2-Methyl-5-Nitroaniline. PubChem. [Link]

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Purification of N-(2-methyl-5-nitrophenyl)formamide

Ticket ID: PUR-NMNF-001 Status: Active Subject: Recrystallization Protocol & Troubleshooting for N-(2-methyl-5-nitrophenyl)formamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-NMNF-001 Status: Active Subject: Recrystallization Protocol & Troubleshooting for N-(2-methyl-5-nitrophenyl)formamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User Query: "I need a robust method to purify N-(2-methyl-5-nitrophenyl)formamide (also known as 2-methyl-5-nitroformanilide) to >98% purity. My crude material contains unreacted amine and trace oxidation byproducts."

Scientist's Analysis: N-(2-methyl-5-nitrophenyl)formamide is a polar, nitro-aromatic amide. Its purification is governed by three critical physicochemical factors:

  • The Nitro Group: Increases polarity and melting point, but introduces risks of thermal decomposition or color retention (yellowing).

  • The Formamide Motif: Susceptible to hydrolysis (deformylation) if boiled excessively in aqueous acidic/basic media.

  • Solubility Profile: Typically soluble in hot polar protic solvents (Ethanol, Methanol) and aprotic solvents (DMF, DMSO), but sparingly soluble in non-polar solvents (Hexane) and cold water.

The standard industry approach for nitro-acetanilides and formanilides is recrystallization from Ethanol (95%) or an Ethanol/Water system.

Standard Operating Procedures (SOPs)

Method A: Recrystallization from Ethanol (95%)

Recommended for: General purification (removing trace amine and mechanical impurities).

ParameterSpecification
Solvent Ethanol (95%)
Ratio ~10-15 mL solvent per gram of crude (optimize by titration)
Temperature Reflux (approx. 78°C) to Room Temp (25°C) to 0°C
Expected Yield 75–85%

Protocol Steps:

  • Dissolution: Place the crude solid in a round-bottom flask. Add minimal Ethanol (95%) and heat to reflux with magnetic stirring. Add solvent in small portions until the solid just dissolves.

  • Hot Filtration (Critical): If insoluble black specks remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel to remove mechanical impurities.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed.

    • Note: Rapid cooling here often leads to "oiling out" (see Troubleshooting).

  • Maturation: Once crystals form, cool the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (-10°C) to remove the mother liquor containing the unreacted amine.

  • Drying: Dry in a vacuum oven at 40–50°C. Do not exceed 60°C to prevent thermal degradation.

Method B: Anti-Solvent Precipitation (Ethanol/Water)

Recommended for: High-yield recovery when the compound is too soluble in pure ethanol.

  • Dissolve the crude in the minimum amount of boiling Ethanol.

  • Remove from heat source.

  • Dropwise add hot water until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the turbidity.

  • Allow to cool slowly as described in Method A.

Workflow Visualization

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Start: Crude N-(2-methyl-5-nitrophenyl)formamide Dissolve Dissolve in Boiling Ethanol (95%) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove Insolubles) CheckSol->FilterHot No (Solids present) Cooling Slow Cooling to Room Temp CheckSol->Cooling Yes FilterHot->Cooling CheckCryst Crystals or Oil? Cooling->CheckCryst Reheat Reheat & Add More Solvent (or Seed) CheckCryst->Reheat Oil Formed IceBath Ice Bath (0°C) for 30 min CheckCryst->IceBath Crystals Formed Reheat->Cooling FilterCold Vacuum Filtration & Cold Wash IceBath->FilterCold Dry Dry (Vac Oven, 45°C) FilterCold->Dry

Caption: Logical workflow for the recrystallization of nitro-formanilides, emphasizing the critical control point at the cooling stage to prevent oiling out.

Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation) Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The solution is too concentrated, or the melting point of the solvated compound is lower than the solvent's boiling point (supersaturation). Resolution:

  • Reheat the mixture until the oil redissolves.

  • Dilute by adding 10–20% more solvent.

  • Seed the solution with a tiny crystal of pure product (if available) just as it reaches saturation temperature.

  • Vigorous Stirring: Sometimes rapid stirring can induce nucleation in the oil phase.

Issue 2: Persistent Coloration (Yellow/Orange) Symptom: The product is chemically pure (by NMR) but retains a dark yellow/orange hue. Cause: Nitro-aromatic oxidation byproducts (azo or azoxy impurities) are highly colored and stick to the crystal lattice. Resolution:

  • Activated Carbon Treatment: During the hot dissolution step (Method A, Step 1), add Activated Charcoal (1-2% by weight). Stir for 5 minutes, then perform the Hot Filtration step strictly.

  • Warning: Do not use charcoal if the yield is already low, as it can adsorb the product.

Issue 3: Hydrolysis (Deformylation) Symptom: Appearance of a new spot on TLC corresponding to the starting material (2-methyl-5-nitroaniline). Cause: Prolonged boiling in wet solvents (Ethanol/Water) or presence of trace acids/bases. Formamides are thermally labile. Resolution:

  • Limit boiling time to <10 minutes.

  • Ensure the ethanol is neutral (check pH).

  • Switch to anhydrous Ethyl Acetate/Hexane system if hydrolysis persists.

Frequently Asked Questions (FAQ)

Q1: Can I use water as the primary solvent? A: No. N-(2-methyl-5-nitrophenyl)formamide is practically insoluble in water. Water is only useful as an anti-solvent to force precipitation from a water-miscible organic solvent like ethanol or acetone [1, 2].

Q2: How do I distinguish the product from the starting material (2-methyl-5-nitroaniline)? A:

  • TLC: The formamide is less polar than the free amine due to the capping of the N-H functionality. It will typically have a higher Rf value in Hexane/Ethyl Acetate mixtures.

  • Color: The starting aniline is usually a deeper orange/red; the pure formamide should be paler (cream to light yellow).

  • Melting Point: The formylation generally raises the melting point compared to the aniline precursor.

Q3: Is this compound explosive? A: While mono-nitro aromatics are generally stable, they are energetic. Avoid heating the dry solid above its melting point, and never distill the mother liquor to dryness if peroxides or unstable byproducts are suspected. Always consult the SDS before handling [3].

References

  • Magritek. "Synthesis of p-Nitroaniline via a Multi-Step Sequence." Magritek Educational Manuals. Accessed via Web.[1][2][3][4] Link (General protocol for nitro-acetanilide purification).

  • PrepChem. "Synthesis of N-(4-methyl-2-nitrophenyl)formamide." PrepChem.com. Accessed via Web.[1][2][3][4] Link (Analogous synthesis and purification data).

  • ChemicalBook. "N-(2-Methoxy-5-nitrophenyl)formamide Safety Data." ChemicalBook CAS Database. Accessed via Web.[1][2][3][4] Link (Safety and handling data for nitro-formamide analogs).

Sources

Troubleshooting

Technical Support Center: Controlling Exotherms in 5-Nitro-o-Toluidine Formylation Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing exothermic events during the formylation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing exothermic events during the formylation of 5-nitro-o-toluidine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only control these reactions but also to understand the underlying chemical principles for safer and more efficient synthesis.

Introduction: The Challenge of Formylating 5-Nitro-o-Toluidine

The N-formylation of 5-nitro-o-toluidine is a critical step in the synthesis of various valuable compounds, including pigments and pharmaceutical intermediates.[1][2] However, the reaction's exothermic nature presents a significant safety and control challenge. A failure to manage the heat generated can lead to runaway reactions, side product formation, and compromised batch integrity. This guide will focus on the common and highly effective method of using acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride, as the formylating agent.[3][4] This mixed anhydride is a powerful reagent, but its preparation and use demand careful control.[3][5]

Troubleshooting Guide: Question-and-Answer Format

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction experiences a sudden and rapid temperature spike immediately after adding the formylating agent. What is happening and how can I prevent it?

A1: This is a classic sign of an uncontrolled exotherm, likely due to the rapid, bulk addition of a highly reactive formylating agent to the 5-nitro-o-toluidine solution. The reaction rate is directly proportional to the concentration of your reactants and the temperature.

  • Causality: The in situ formation of acetic formic anhydride from acetic anhydride and formic acid is itself an exothermic process.[3][6] Adding this pre-formed, highly reactive reagent all at once to the amine introduces a large amount of potential energy into the system, leading to a rapid release of heat.

  • Preventative Measures:

    • Slow, Controlled Addition: The most critical parameter to control is the addition rate of your formylating agent. Add the acetic formic anhydride solution dropwise to the cooled solution of 5-nitro-o-toluidine.

    • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice-salt bath or a cryocooler, to maintain the desired internal temperature.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

    • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.

Q2: I'm observing the formation of dark, tarry residues in my reaction mixture. What is the likely cause?

A2: The formation of tarry residues is often a result of reaction overheating.[7] Excessive heat can lead to polymerization, decomposition of the starting material or product, and other undesirable side reactions.

  • Causality: The nitro group in 5-nitro-o-toluidine makes the aromatic ring electron-deficient, but the amine group is still susceptible to oxidation and other side reactions at elevated temperatures. Overheating can also promote the decomposition of the formylating agent itself.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, throughout the addition of the formylating agent.[3]

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

    • Purity of Reagents: Ensure that your starting materials and solvents are of high purity and are anhydrous, as impurities can catalyze side reactions.[7]

Q3: My reaction yield is consistently low, even though the starting material appears to be consumed according to TLC analysis. Where is my product going?

A3: Low yields despite complete consumption of the starting material can point to several issues, including product instability during workup or the formation of water-soluble byproducts.

  • Causality: The formylated product, N-(2-methyl-5-nitrophenyl)formamide, may have some solubility in the aqueous layer during the workup procedure. Additionally, if the workup is not performed carefully, hydrolysis of the product back to the starting amine can occur, especially under acidic or basic conditions.

  • Troubleshooting Workflow:

G start Low Yield Observed check_sm Check TLC for Starting Material Consumption start->check_sm sm_consumed Starting Material Consumed check_sm->sm_consumed check_workup Analyze Workup Procedure sm_consumed->check_workup aqueous_layer Is product water-soluble? check_workup->aqueous_layer back_extract Back-extract aqueous layer with organic solvent aqueous_layer->back_extract Yes hydrolysis Is product hydrolyzing? aqueous_layer->hydrolysis No end Improved Yield back_extract->end neutral_workup Perform workup under neutral pH hydrolysis->neutral_workup Possible check_purity Re-evaluate Reagent Purity hydrolysis->check_purity Unlikely neutral_workup->end purify_reagents Purify starting materials and use anhydrous solvents check_purity->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for low reaction yields.

  • Optimization Strategies:

    • Aqueous Layer Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[7]

    • Careful Quenching: Quench the reaction mixture slowly by pouring it onto crushed ice. Neutralize the mixture carefully with a mild base like sodium bicarbonate solution to avoid harsh pH conditions that could lead to hydrolysis.[7]

    • Product Isolation: If the product is volatile, be mindful of losses during solvent removal under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the in situ generation of acetic formic anhydride?

A1: The preparation of acetic formic anhydride from acetic anhydride and formic acid should be conducted at a low temperature, typically below 10 °C, due to the exothermic nature of the reaction.[3] Maintaining a low temperature prevents the decomposition of the mixed anhydride and minimizes side reactions.

Q2: Can I use pre-synthesized acetic formic anhydride instead of generating it in situ?

A2: While it is possible to synthesize and isolate acetic formic anhydride, it is sensitive to moisture and can decompose upon storage, potentially liberating carbon monoxide gas.[5][8] For this reason, in situ generation is generally the preferred and safer method for laboratory-scale synthesis.

Q3: What are the primary safety concerns associated with this reaction?

A3: The primary safety concerns are:

  • Exothermic Reaction: The potential for a runaway reaction is the most significant hazard. Strict temperature control is essential.

  • Corrosive Reagents: Formic acid and acetic anhydride are corrosive.[3] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

  • Moisture Sensitivity: Acetic formic anhydride is moisture-sensitive.[3] Ensure all glassware is dry and use anhydrous solvents to prevent decomposition.

Q4: How can I monitor the progress of the formylation reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[7] By comparing the reaction mixture to a spot of the starting 5-nitro-o-toluidine, you can determine when the starting material has been fully consumed.

Experimental Protocols

Protocol 1: In Situ Generation of Acetic Formic Anhydride

This protocol outlines the preparation of the formylating agent.

  • In a separate flask equipped with a magnetic stirrer and an addition funnel, cool an excess of formic acid (e.g., 3-5 equivalents relative to the amine) in an ice-salt bath to 0 °C.

  • Slowly add acetic anhydride (1.5-2.5 equivalents) dropwise to the cooled formic acid with vigorous stirring. The reaction is exothermic.[3]

  • Maintain the internal temperature below 10 °C throughout the addition.[3]

  • After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0-5 °C to ensure the complete formation of acetic formic anhydride.

G start Start: Prepare Acetic Formic Anhydride cool_fa Cool Formic Acid to 0 °C start->cool_fa add_acan Slowly Add Acetic Anhydride cool_fa->add_acan maintain_temp Maintain Temperature < 10 °C add_acan->maintain_temp stir Stir for 15-30 min at 0-5 °C maintain_temp->stir end Acetic Formic Anhydride Ready for Use stir->end

Caption: Workflow for in situ generation of Acetic Formic Anhydride.

Protocol 2: N-Formylation of 5-Nitro-o-Toluidine

This protocol details the formylation reaction itself.

  • Dissolve 5-nitro-o-toluidine (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a reaction flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add the freshly prepared acetic formic anhydride solution (from Protocol 1) to the cooled amine solution dropwise over a period of 30-60 minutes.

  • Monitor the internal temperature closely and ensure it does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

ParameterRecommended RangeRationale
Temperature (AFA Generation) < 10 °CTo control the exotherm of anhydride formation and prevent decomposition.[3]
Temperature (Formylation) 0 - 10 °CTo control the main reaction exotherm and minimize side product formation.
Addition Time (AFA to Amine) 30 - 60 minutesSlow addition is crucial for maintaining temperature control.
Equivalents of Formic Acid 3 - 5An excess drives the equilibrium towards the formation of the mixed anhydride.[6]
Equivalents of Acetic Anhydride 1.5 - 2.5To ensure complete conversion of the limiting reagent.

Conclusion

The successful and safe formylation of 5-nitro-o-toluidine hinges on a thorough understanding and meticulous control of the reaction's exothermic nature. By implementing the strategies outlined in this guide—namely, slow reagent addition, efficient cooling, and continuous monitoring—researchers can mitigate the risks associated with this powerful transformation and achieve high yields of the desired product. Always prioritize safety by using appropriate personal protective equipment and working in a well-ventilated area.

References

  • Benchchem. Troubleshooting side reactions during the formylation step of synthesis.
  • Benchchem. Technical Support Center: Low-Temperature Formylation Reactions.
  • Benchchem. Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.
  • Benchchem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Scribd. Acetic Formic Anhydride | PDF | Chemical Reactions | Catalysis.
  • Organic Syntheses. 10.
  • MDPI. Formylation of Amines.
  • Unknown Source. What are the Health and Safety Guidelines for Using Amines?.
  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • PMC. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate.
  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • organic-chemistry.org. Formylation - Common Conditions.
  • Benchchem. Formic Anhydride: A Comprehensive Technical Guide.
  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
  • Organic Syntheses. Acetic Formic Anhydride.
  • Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
  • Stenutz. 5-nitro-o-toluidine.
  • National Center for Biotechnology Information. 5-Nitro-ortho-Toluidine - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • OEHHA. 5-Nitro-o-Toluidine.
  • Google Patents. CN110642723A - Synthesis method of p-nitro-o-toluidine.
  • Wikipedia. o-Toluidine.
  • ioMosaic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
  • Unknown Source. Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors.
  • PubMed. Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals.

Sources

Reference Data & Comparative Studies

Validation

Decoding Molecular Vibrations: A Comparative Guide to the FTIR Carbonyl Stretch of N-(2-methyl-5-nitrophenyl)formamide

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering rapid and non-destructive analysis of functional groups. The carbonyl (C=O) stretch, with its characteristic strong and sharp absorption, is often the most revealing peak in an infrared spectrum. Its frequency is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure.

The Carbonyl Stretch: A Tale of Electronic Effects

The position of the C=O stretching vibration in an IR spectrum is dictated by the bond's strength and the masses of the carbon and oxygen atoms. Generally, this absorption for amides is found in the range of 1630-1690 cm⁻¹[1][2]. This is a lower frequency compared to ketones (1715 cm⁻¹) and esters (1735 cm⁻¹) due to the resonance effect of the nitrogen lone pair.[3]

The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, as shown in the resonance structures below. This delocalization imparts more single-bond character to the C=O bond, weakening it and thus lowering its stretching frequency.

Diagram: Resonance in Secondary Amides

G cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process and Analyze Data E->F

Caption: A streamlined workflow for solid sample analysis using ATR-FTIR.

Conclusion

While a definitive experimental value for the carbonyl stretching frequency of N-(2-methyl-5-nitrophenyl)formamide is not present in the searched literature, a thorough analysis of electronic effects and comparison with analogous compounds allows for a confident prediction. The strong electron-withdrawing nature of the meta-nitro group is expected to decrease the resonance delocalization from the amide nitrogen, thereby strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber, likely in the range of 1680 - 1710 cm⁻¹ . This guide provides the theoretical framework and comparative data necessary to interpret the experimental spectrum of this molecule and similar substituted aromatic amides.

References

  • Thirunarayanan, G. et al. Spectral LFER studies in some N-(substituted phenyl) formamides. Biblioteka Nauki.
  • Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • NIST. (n.d.). Formamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Sha'er, M. A. et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Gowda, B. T. et al. (2009). N-Phenylformamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1633. [Link]

  • ResearchGate. (n.d.). IR spectral characteristics of synthesized compounds. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Koppel, I. A. et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Pestsov, G. et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

  • ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Profile of N-(2-methyl-5-nitrophenyl)formamide

Executive Summary & Technical Context Compound: N-(2-methyl-5-nitrophenyl)formamide CAS: 13556-11-1 (Generic for isomer class, specific salt forms vary) / Related: 93778-18-8 (Sulfonyl analog) Primary Application: Interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: N-(2-methyl-5-nitrophenyl)formamide CAS: 13556-11-1 (Generic for isomer class, specific salt forms vary) / Related: 93778-18-8 (Sulfonyl analog) Primary Application: Intermediate in the synthesis of azo dyes (protected Fast Scarlet G Base) and pharmaceutical scaffolds.

This guide analyzes the spectroscopic signature of N-(2-methyl-5-nitrophenyl)formamide , specifically focusing on its UV-Vis absorption maxima (


). For researchers and process chemists, the UV-Vis spectrum serves as a critical Process Analytical Technology (PAT)  tool. The formylation of the precursor amine (2-methyl-5-nitroaniline) results in a distinct hypsochromic (blue) shift, serving as a rapid, non-destructive validation of reaction completion.

Spectroscopic Profile & Comparative Data

The following data contrasts the target formamide with its free-amine precursor and the acetamide analog. This comparison is essential for monitoring the protection/deprotection steps in organic synthesis.

Table 1: Comparative Absorption Maxima ( )[1]
CompoundStructure Type

(MeOH/EtOH)
Visual AppearanceElectronic Transition
2-Methyl-5-nitroaniline Precursor (Free Amine)375 – 385 nm Bright Yellow/OrangeStrong ICT (Intramolecular Charge Transfer) from

to

N-(2-methyl-5-nitrophenyl)acetamide Analog (Acetyl)~315 – 325 nm Pale Yellow / ColorlessWeakened ICT; Amide resonance competes with ring conjugation
N-(2-methyl-5-nitrophenyl)formamide Target Product 310 – 320 nm (Est.)Off-white / Pale Yellow Hypsochromic Shift: Formyl group creates strong electron withdrawal, disrupting the amine-nitro conjugation.

Technical Insight: The formyl group (


) is a strong electron-withdrawing group (EWG) when attached to the nitrogen. Unlike the free amine, where the nitrogen lone pair donates density into the aromatic ring (enhancing the "push-pull" effect with the nitro group), the formamide nitrogen resonates with the carbonyl oxygen. This "locks" the lone pair, significantly raising the energy of the 

transition, resulting in the observed blue shift (approx. 60 nm).

Experimental Protocol: Validation by UV-Vis

To ensure scientific integrity, use this self-validating protocol to confirm the synthesis or purity of N-(2-methyl-5-nitrophenyl)formamide.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid Acetone (UV cutoff interference).

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 250–500 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 5.0 mg of the solid sample.

    • Dissolve in 50 mL of MeOH (Concentration

      
       M).
      
    • Critical: Sonicate for 2 minutes to ensure complete dissolution; nitro-formanilides can be sparingly soluble.

  • Dilution (Working Solution):

    • Take 1.0 mL of Stock Solution and dilute to 10 mL with MeOH (Final Conc:

      
       M).
      
    • Target Absorbance: 0.6 – 0.8 AU at

      
      .
      
  • Measurement:

    • Run a baseline correction with pure MeOH.

    • Scan the sample from 250 nm to 500 nm.

  • Data Interpretation (Pass/Fail Criteria):

    • PASS: Major peak observed at 310–320 nm . Absence of significant shoulder at >370 nm.

    • FAIL (Incomplete Reaction): Distinct peak or strong shoulder visible at 375–385 nm . This indicates residual starting material (2-methyl-5-nitroaniline).

Mechanistic Logic & Workflow

The following diagram illustrates the electronic causality of the spectral shift and the validation workflow.

UV_Validation_Workflow Precursor Precursor: 2-Methyl-5-nitroaniline (Bright Yellow) Reaction Formylation Reaction Precursor->Reaction Substrate Spectrum_Pre Band I: ~380 nm (Strong ICT) Precursor->Spectrum_Pre UV Profile Reagent Reagent: Formic Acid / Ac2O Reagent->Reaction Product Product: N-(2-methyl-5-nitrophenyl)formamide (Pale/Colorless) Reaction->Product Synthesis Spectrum_Prod Band I: ~315 nm (Hypsochromic Shift) Product->Spectrum_Prod UV Profile Spectrum_Pre->Spectrum_Prod Validation: Shift > 60nm indicates Success

Figure 1: Reaction monitoring workflow. The disappearance of the 380 nm band is the primary indicator of successful N-formylation.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of p-Nitroaniline (Analogous Chromophore). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Baba, H., & Suzuki, S. (1961). Electronic Structure and Spectrum of Acetanilide.[1] Journal of Chemical Physics. (Demonstrates the electronic effect of N-acylation on aniline spectra).

  • PubChem. 2-Methyl-5-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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